2,5,8,11,14,17,20,23,26,29,32,35-Dodecaoxaheptatriacontan-37-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11,14,17,20,23,26,29,32,35-Dodecaoxaheptatriacontan-37-al is a complex organic compound characterized by its long chain of alternating oxygen and carbon atoms, ending with an aldehyde group. This compound belongs to the class of polyethers and is known for its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11,14,17,20,23,26,29,32,35-Dodecaoxaheptatriacontan-37-al typically involves the stepwise addition of ethylene oxide to a suitable initiator, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of catalysts such as potassium hydroxide or sodium hydroxide to facilitate the polymerization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved yield. The process involves the continuous addition of ethylene oxide to the initiator, followed by in-line oxidation to form the aldehyde group.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo further oxidation to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding primary alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5,8,11,14,17,20,23,26,29,32,35-Dodecaoxaheptatriacontan-37-al has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polyether compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a biocompatible material in medical devices and implants.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism by which 2,5,8,11,14,17,20,23,26,29,32,35-Dodecaoxaheptatriacontan-37-al exerts its effects is primarily through its ability to interact with other molecules via hydrogen bonding and van der Waals forces. The polyether chain can form stable complexes with various molecules, enhancing their solubility and stability. The aldehyde group can also participate in various chemical reactions, allowing for further functionalization of the compound.
Comparison with Similar Compounds
2,5,8,11,14,17,20,23,26,29,32,35-Dodecaoxaheptatriacontan-37-ol: Similar structure but with a hydroxyl group instead of an aldehyde group.
2,5,8,11,14,17,20,23,26,29,32,35-Dodecaoxaheptatriacontan-37-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness: 2,5,8,11,14,17,20,23,26,29,32,35-Dodecaoxaheptatriacontan-37-al is unique due to its terminal aldehyde group, which allows for a wide range of chemical modifications and applications. The presence of multiple ether linkages in the chain also imparts flexibility and solubility properties that are advantageous in various applications.
Properties
Molecular Formula |
C25H50O13 |
---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde |
InChI |
InChI=1S/C25H50O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2H,3-25H2,1H3 |
InChI Key |
FENPZNMMRVMXTD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.